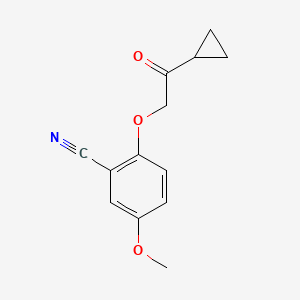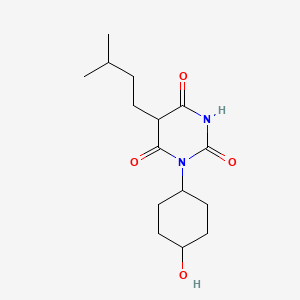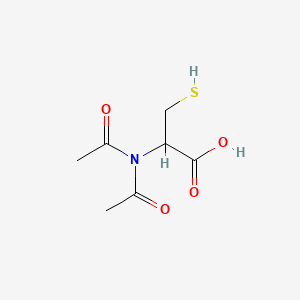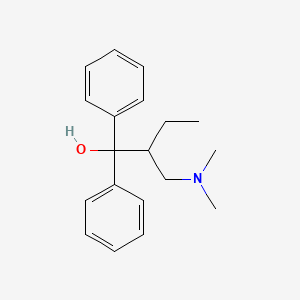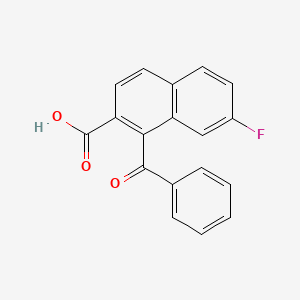
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a benzoyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- typically involves the introduction of a benzoyl group and a fluorine atom to the naphthalene ring. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the aromatic ring.
Reduction: Reduction reactions can be used to remove the benzoyl group or to reduce the carboxylic acid to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: Reduced products such as naphthalenemethanol or naphthalenecarboxaldehyde.
Substitution: Substituted naphthalene derivatives with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- involves its interaction with specific molecular targets. The benzoyl group and fluorine atom can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways and cellular functions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylicacid, 1-benzoyl-: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Naphthalenecarboxylicacid, 1-fluoro-: Lacks the benzoyl group, affecting its chemical properties and applications.
1-Naphthalenecarboxylicacid, 2-benzoyl-7-fluoro-: Positional isomer with different substitution pattern on the naphthalene ring.
Uniqueness
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- is unique due to the presence of both the benzoyl group and the fluorine atom, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
3799-82-4 |
|---|---|
Formule moléculaire |
C18H11FO3 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
1-benzoyl-7-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H11FO3/c19-13-8-6-11-7-9-14(18(21)22)16(15(11)10-13)17(20)12-4-2-1-3-5-12/h1-10H,(H,21,22) |
Clé InChI |
YLIUCAQSHLOQND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC3=C2C=C(C=C3)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



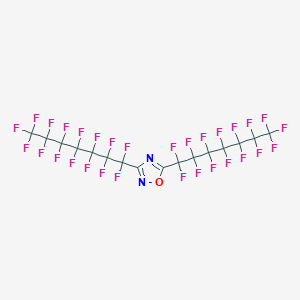
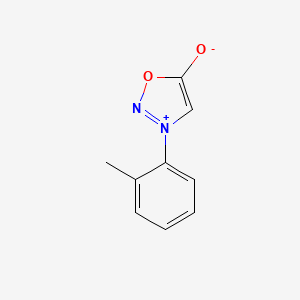
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
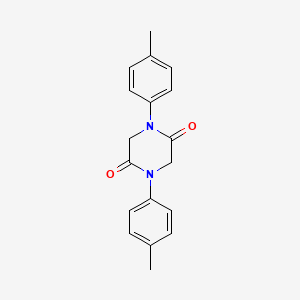
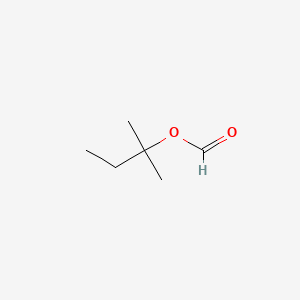
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
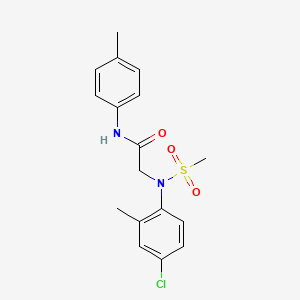
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
